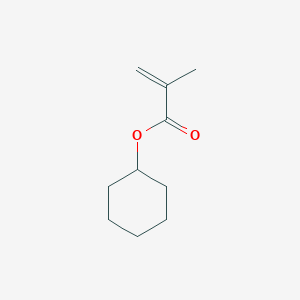

Cyclohexyl methacrylate

Overview

Description

Cyclohexyl methacrylate (CHMA; CAS 101-43-9) is a monofunctional methacrylate ester characterized by a hydrophobic cyclohexyl group and a reactive methacryloyl moiety . It is widely used in polymer synthesis to enhance chemical resistance, hydrophobicity, and thermal stability in copolymers . CHMA forms homopolymers with a glass transition temperature (Tg) of 92°C and is copolymerized with styrene, acrylonitrile, and other methacrylates for applications in coatings, photoresists, and fast-drying paints . Its safety profile includes moderate skin sensitization (GHS Category 1) and aquatic toxicity (Acute Category 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture, consisting of methacrylic acid, cyclohexanol, a solvent, a catalyst, and a polymerization inhibitor, is heated to reflux. The reaction is monitored, and the product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Radical Polymerization

CHMA undergoes radical polymerization to form homopolymers or copolymers. The reaction is inhibited by residual alkali metal catalysts, necessitating polymerization inhibitors like hydroquinone monomethyl ether or piperidine derivatives during purification .

Critical Factors in Polymerization

-

Inhibitor Concentration : 0.01–2% w/w. Excess inhibitor slows polymerization, while insufficient amounts fail to prevent premature gelation .

-

Temperature : <100°C during distillation to avoid thermal initiation .

-

Catalyst Removal : Residual Li >1500 ppm deactivates inhibitors, leading to uncontrolled polymerization .

Copolymerization with Monomers

CHMA’s methacrylate group enables copolymerization with diverse monomers, altering polymer properties like hydrophobicity and glass transition temperature (Tg) :

Alcohol Addition to Double Bond

Under suboptimal transesterification conditions (e.g., incomplete alcohol removal), cyclohexanol adds to CHMA’s double bond, forming ether byproducts . This side reaction reduces yield and complicates purification.

Dimerization

At elevated temperatures (>100°C), CHMA dimerizes via Diels-Alder pathways, forming cyclohexane-linked dimers. This is mitigated by strict temperature control and inhibitors .

Stabilization During Reactions

Piperidine derivatives (e.g., 1,2,2,6,6-pentamethylpiperidine ) are critical for stabilizing CHMA during distillation :

| Inhibitor | Effective Concentration | Residual Catalyst Tolerance |

|---|---|---|

| Piperidine derivatives | 0.1–1% w/w | 5–1500 ppm Li |

| Hydroquinone ethers | 0.05–0.5% w/w | <500 ppm Li |

Scientific Research Applications

Applications in Polymer Science

- Optical Polymers : CHMA is utilized in the production of optical polymers due to its favorable refractive index and transparency properties. These polymers are essential in manufacturing lenses and optical devices .

- Adhesives : The compound serves as a key component in pressure-sensitive adhesives (PSAs). Research indicates that incorporating CHMA enhances the performance characteristics of acrylic emulsions used in PSAs, improving adhesion and durability .

- Coating Compounds : CHMA is used in various coating formulations, providing improved mechanical properties and chemical resistance. Its ability to polymerize under UV light makes it ideal for UV-curable coatings .

Biomedical Applications

CHMA has been explored for its potential in biomedical applications, particularly in the development of biocompatible materials:

- Polyurethane Blends : Research has shown that blending CHMA with polyurethanes can enhance their mechanical properties and biocompatibility, making them suitable for medical devices and implants .

- Drug Delivery Systems : The incorporation of CHMA into polymeric micelles has been studied for its role in drug delivery systems. These micelles can improve the solubility and bioavailability of hydrophobic drugs .

Case Study 1: Pressure-Sensitive Adhesives

A comprehensive study investigated the effects of CHMA on acrylic emulsion PSAs. The findings demonstrated that CHMA significantly improved the adhesion strength and thermal stability of the adhesives compared to traditional formulations using methyl methacrylate (MMA) as a hard monomer .

Case Study 2: Optical Materials

In another study focused on optical applications, CHMA was blended with other methacrylate monomers to create polymers with high transparency and low birefringence. These materials showed promise for use in high-performance optical devices, such as lenses and display screens .

Mechanism of Action

The mechanism of action of cyclohexyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The methacrylate group in this compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired properties . The cyclohexyl group imparts hydrophobicity and bulkiness to the resulting polymers, enhancing their chemical resistance and mechanical strength .

Comparison with Similar Compounds

Physical Properties

Thermal and Solubility Characteristics

CHMA’s higher Tg compared to cyclohexyl acrylate (19°C) and butyl methacrylate (20°C) makes it suitable for rigid polymers, while its moderate solubility in supercritical CO2 enables use in environmentally friendly processing .

Chemical Reactivity and Copolymerization

CHMA exhibits high reactivity in radical copolymerization. For example:

- In copolymers with citronellyl methacrylate (80% composition), CHMA-rich systems show dominant poly(CHMA) FTIR/QMS signals during thermal degradation, whereas citronellyl-rich copolymers degrade into volatiles from the latter .

- Substitution with cyclohexyl acrylate (cHA) in lactone-based copolymers highlights CHMA’s superior steric effects and compatibility with hydrophobic monomers .

Reactivity in Paint Formulations :

- CHMA (up to 6% in emulsions) reduces paint drying time and methanol content by introducing bulkier pendant groups, outperforming tert-butyl and 2-ethylhexyl methacrylates .

Biological Activity

Cyclohexyl methacrylate (CHMA) is a methacrylate ester that has garnered attention in various fields, including materials science and biomedical applications. This article delves into the biological activity of CHMA, focusing on its biocompatibility, antimicrobial properties, and potential applications in drug delivery and tissue engineering.

This compound is characterized by its chemical formula and is known for its high reactivity due to the presence of a methacrylate group. It is typically used as a monomer in the synthesis of polymers, particularly poly(this compound) (PCHMA), which exhibits unique properties beneficial for various applications, including UV curing processes and luminescent solar concentrators .

Biocompatibility and Cytotoxicity

Research indicates that CHMA exhibits favorable biocompatibility when incorporated into polymeric systems. For instance, studies have shown that CHMA-based polymers demonstrate minimal cytotoxic effects on human cells. The cytotoxicity of CHMA was assessed using various cell lines, including oral keratinocytes and dental pulp stem cells. Results indicated that cell viability remained above 75% upon exposure to CHMA-containing materials, suggesting a low level of toxicity .

Table 1: Cytotoxicity Data of this compound-Based Polymers

| Polymer Composition | Cell Line | Viability (%) | Remarks |

|---|---|---|---|

| PCHMA | Dysplastic Oral Keratinocytes | 75-85 | Low cytotoxicity |

| PCHMA | Dental Pulp Stem Cells | 78-88 | Compatible with cell growth |

Antimicrobial Activity

The antimicrobial properties of CHMA have been explored in various studies. When formulated into copolymers, CHMA has demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus , Streptococcus mutans , and Escherichia coli . The incorporation of silver nanoparticles into PMMA resins containing CHMA further enhanced their antibacterial efficacy without compromising biocompatibility .

Table 2: Antimicrobial Efficacy of CHMA-Based Polymers

| Polymer Composition | Bacteria Tested | Inhibition Zone (mm) | Remarks |

|---|---|---|---|

| PMMA with G-AgNp + CHMA | Staphylococcus aureus | 15 | Effective antibacterial action |

| PMMA with G-AgNp + CHMA | Streptococcus mutans | 18 | High inhibition |

| PMMA with G-AgNp + CHMA | Escherichia coli | 20 | Strong bactericidal effect |

Applications in Drug Delivery and Tissue Engineering

CHMA's unique properties make it a promising candidate for drug delivery systems and tissue engineering scaffolds. Its ability to form hydrogels and its compatibility with various drugs allow for controlled release applications. Additionally, the incorporation of CHMA into biodegradable materials has been studied for potential use in tissue engineering, where it may support cell adhesion and proliferation while degrading safely in biological environments .

Case Study: Drug Delivery System Using CHMA

In a recent study, researchers developed a drug delivery system utilizing PCHMA as a matrix for the sustained release of an anticancer drug. The results indicated that the release profile could be tailored by adjusting the polymer's crosslink density, demonstrating the versatility of CHMA in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cyclohexyl methacrylate (CHMA), and how do reaction conditions influence yield and purity?

CHMA is synthesized via transesterification of methyl methacrylate with cyclohexanol. Critical parameters include temperature control (typically 80–120°C), catalyst selection (e.g., acid or enzyme catalysts), and molar ratios of reactants. Excess cyclohexanol is often used to drive the reaction equilibrium toward CHMA formation. Post-synthesis purification involves vacuum distillation to isolate CHMA from unreacted monomers and byproducts . For industrial-scale applications, process optimization (e.g., pre-emulsion addition protocols) ensures consistent monomer incorporation into polymers .

Q. How can researchers characterize CHMA and its homopolymers using standard analytical techniques?

- Chromatography : High-Performance Liquid Chromatography (HPLC) with polar columns (e.g., DB-FFAP) resolves CHMA from other acrylates, validated by retention time comparisons with standards .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures glass transition temperature (Tg), which ranges from 9.8°C to 47.5°C for CHMA copolymers, depending on cyclic monomer content .

- Spectroscopy : FTIR identifies characteristic peaks (e.g., C=O stretch at 1720 cm⁻¹, C-O-C at 1150 cm⁻¹) to confirm monomer structure .

Q. What are the critical storage and handling protocols for CHMA to prevent premature polymerization?

CHMA must be stored under air (not inert gases) at ≤35°C, as oxygen is required for stabilizers (e.g., hydroquinone derivatives) to inhibit radical polymerization. For extended storage (>4 weeks), dissolved oxygen levels should be replenished. Avoid contact with iron(III) ions, which weakly initiate polymerization. Use stainless steel or properly passivated carbon steel equipment .

Q. How does CHMA enhance the thermal stability of acrylic copolymers compared to linear methacrylates?

The bulky cyclohexyl group in CHMA reduces chain mobility, increasing thermal degradation onset temperatures. For example, CHMA-containing copolymers exhibit degradation starting at 195–222°C in inert atmospheres, compared to 160–217°C in oxidizing conditions. This stability is attributed to steric hindrance and reduced backbone scission rates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in CHMA copolymer decomposition mechanisms under varying atmospheres?

Simultaneous TG/FTIR/QMS analysis reveals that CHMA copolymers decompose via radical mechanisms in both inert (He) and oxidizing (air) atmospheres, releasing volatiles like methacrylic acid, cyclohexane, and CO2. While oxygen reduces initial decomposition temperatures by ~35°C, the primary degradation pathway (C–C and C–O bond cleavage) remains consistent. Researchers should compare mass loss profiles and evolved gas spectra across atmospheres to validate mechanistic models .

Q. How can copolymer composition be optimized to balance Tg, solvent resistance, and processability in CHMA-based materials?

- Monomer Ratios : Increasing CHMA content (e.g., 6% in emulsion polymers) elevates Tg and solvent resistance but may reduce flexibility. A balance is achieved by copolymerizing with monomers like benzyl methacrylate or citronellyl methacrylate .

- Process Design : Staged monomer addition (e.g., 180 minutes for CHMA followed by 60 minutes without CHMA) improves emulsion polymer homogeneity and drying kinetics in coatings .

Q. What methodological challenges arise when analyzing CHMA degradation products, and how are they addressed?

Overlapping FTIR/QMS signals (e.g., formic acid vs. methacrylic acid) complicate degradation product identification. Solutions include:

- Multivariate Analysis : Deconvolute spectra using reference libraries (e.g., NIST Chemistry WebBook) .

- Isothermal Holds : Pause thermogravimetric analysis at specific temperatures to collect intermediate products for GC-MS validation .

Q. How do conflicting data on CHMA’s hydrophobicity impact its application in waterborne coatings?

While CHMA’s cyclohexyl group enhances hydrophobicity, excessive use (>10 wt%) can destabilize emulsions. Researchers must optimize surfactant systems (e.g., nonionic surfactants) and monitor particle size via dynamic light scattering (DLS) to ensure colloidal stability .

Q. Methodological Best Practices

Properties

IUPAC Name |

cyclohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOHHBRDFKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-50-7 | |

| Record name | Poly(cyclohexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051507 | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9626 @ 20 °C/20 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

101-43-9 | |

| Record name | Cyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.